6-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1H-pyrimidine-2,4-dione
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Overview
Description
6-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1H-pyrimidine-2,4-dione is a chemical compound with the molecular formula C13H11F3N2O2S. It is characterized by the presence of a trifluoromethyl group attached to a benzyl sulfanyl moiety, which is further connected to a pyrimidinedione core.
Preparation Methods
The synthesis of 6-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1H-pyrimidine-2,4-dione typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with a thiol-containing pyrimidinedione derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
6-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinedione core can be reduced to a dihydropyrimidine derivative using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., sodium hydride, potassium carbonate), and oxidizing/reducing agents (e.g., hydrogen peroxide, lithium aluminum hydride). Major products formed from these reactions include sulfoxides, sulfones, and dihydropyrimidine derivatives .
Scientific Research Applications
6-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl and pyrimidinedione moieties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its unique chemical structure and ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 6-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfanyl group can form covalent bonds with thiol-containing proteins, potentially inhibiting their function. The pyrimidinedione core can interact with nucleic acids and enzymes, affecting various biological processes .
Comparison with Similar Compounds
Similar compounds to 6-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1H-pyrimidine-2,4-dione include:
- 3-ethyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound contains a benzothieno ring system, which imparts different chemical and biological properties .
5-bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyl-1H-pyrimidine-2,4-dione: This compound has a bromine atom instead of a sulfanyl group, which affects its reactivity and biological activity.
The uniqueness of this compound lies in its combination of a trifluoromethyl group, a benzyl sulfanyl moiety, and a pyrimidinedione core, which together confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C13H11F3N2O2S |
---|---|
Molecular Weight |
316.3g/mol |
IUPAC Name |
6-[[3-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H11F3N2O2S/c14-13(15,16)9-3-1-2-8(4-9)6-21-7-10-5-11(19)18-12(20)17-10/h1-5H,6-7H2,(H2,17,18,19,20) |
InChI Key |
XSMCZLIFCIQJIU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSCC2=CC(=O)NC(=O)N2 |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSCC2=CC(=O)NC(=O)N2 |
Origin of Product |
United States |
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